![molecular formula C22H20O4 B14736196 2-[(2-Methoxyphenyl)-(4-methoxyphenyl)methyl]benzoic acid CAS No. 5472-43-5](/img/structure/B14736196.png)
2-[(2-Methoxyphenyl)-(4-methoxyphenyl)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methoxyphenyl)-(4-methoxyphenyl)methyl]benzoic acid is an organic compound with a complex structure that includes methoxy groups attached to phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyphenyl)-(4-methoxyphenyl)methyl]benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boronic acids or esters as reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyphenyl)-(4-methoxyphenyl)methyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the methoxy groups to hydroxyl groups or other oxidized forms.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
2-[(2-Methoxyphenyl)-(4-methoxyphenyl)methyl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2-Methoxyphenyl)-(4-methoxyphenyl)methyl]benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects . The exact pathways and targets depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxybenzoic acid
- 4-Methoxybenzoic acid
- 2-Methylbenzoic acid
- 4-Chlorobenzoic acid
Uniqueness
2-[(2-Methoxyphenyl)-(4-methoxyphenyl)methyl]benzoic acid is unique due to its dual methoxy substitution on the phenyl rings, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature can influence its solubility, stability, and interaction with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
5472-43-5 |
|---|---|
Molecular Formula |
C22H20O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[(2-methoxyphenyl)-(4-methoxyphenyl)methyl]benzoic acid |
InChI |
InChI=1S/C22H20O4/c1-25-16-13-11-15(12-14-16)21(19-9-5-6-10-20(19)26-2)17-7-3-4-8-18(17)22(23)24/h3-14,21H,1-2H3,(H,23,24) |
InChI Key |
ZWGVQLGYUMKFFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2C(=O)O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


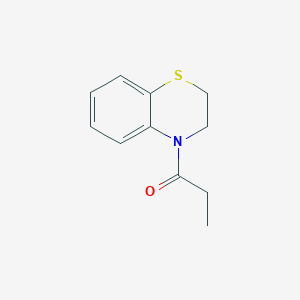
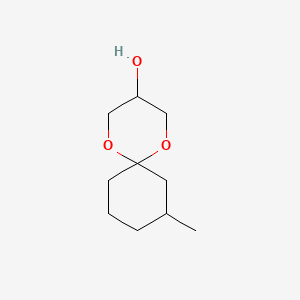
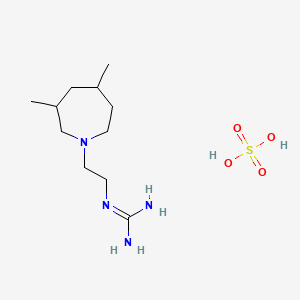
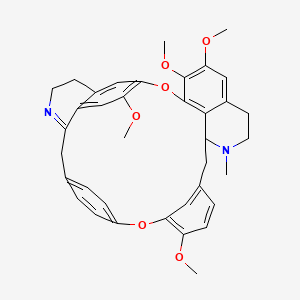
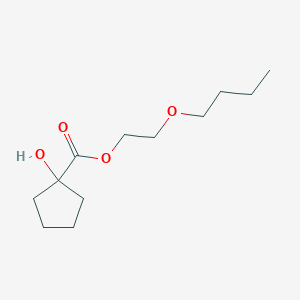
![(3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate](/img/structure/B14736154.png)

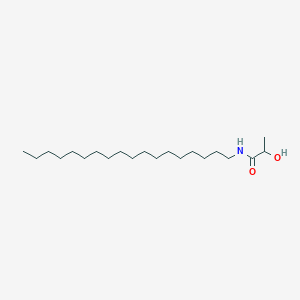
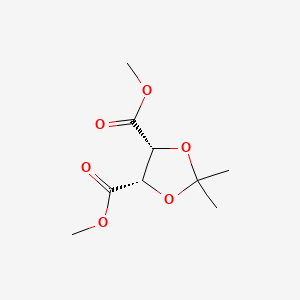
![1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene](/img/structure/B14736172.png)
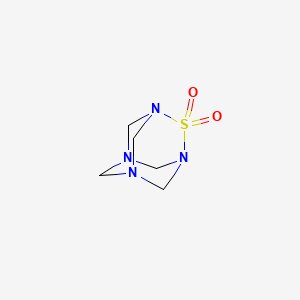


![1,3-Bis[(4-propan-2-ylphenyl)methylideneamino]thiourea](/img/structure/B14736192.png)
